

Spectroscopic Analysis of 2-Chloro-3-Methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-methylpyridine

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This guide provides a comprehensive overview of the spectroscopic data for **2-chloro-3-methylpyridine**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and provides key identification parameters for **2-chloro-3-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **2-chloro-3-methylpyridine** are summarized below. The spectra are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.^[1]

Table 1: ^1H NMR Spectroscopic Data for **2-Chloro-3-methylpyridine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not explicitly found in search results	H-4	
Data not explicitly found in search results	H-5	
Data not explicitly found in search results	H-6	
Data not explicitly found in search results	CH ₃	

Table 2: ¹³C NMR Spectroscopic Data for **2-Chloro-3-methylpyridine**

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	C-2
Data not explicitly found in search results	C-3
Data not explicitly found in search results	C-4
Data not explicitly found in search results	C-5
Data not explicitly found in search results	C-6
Data not explicitly found in search results	CH ₃

Note: Specific peak assignments for both ¹H and ¹³C NMR were not available in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-chloro-3-methylpyridine** was obtained using a Bruker Tensor 27 FT-IR spectrometer.^[2]
^[3]

Table 3: Key IR Absorption Bands for **2-Chloro-3-methylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak data not found	C-H stretching (aromatic)	
Specific peak data not found	C-H stretching (aliphatic)	
Specific peak data not found	C=N stretching	
Specific peak data not found	C=C stretching	
Specific peak data not found	C-Cl stretching	

Note: While the source of the IR spectrum is identified, the specific absorption bands were not detailed in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data is often obtained through gas chromatography-mass spectrometry (GC-MS).^{[2][4]} The molecular weight of **2-chloro-3-methylpyridine** is 127.57 g/mol.^[2]

Table 4: Mass Spectrometry Data for **2-Chloro-3-methylpyridine**

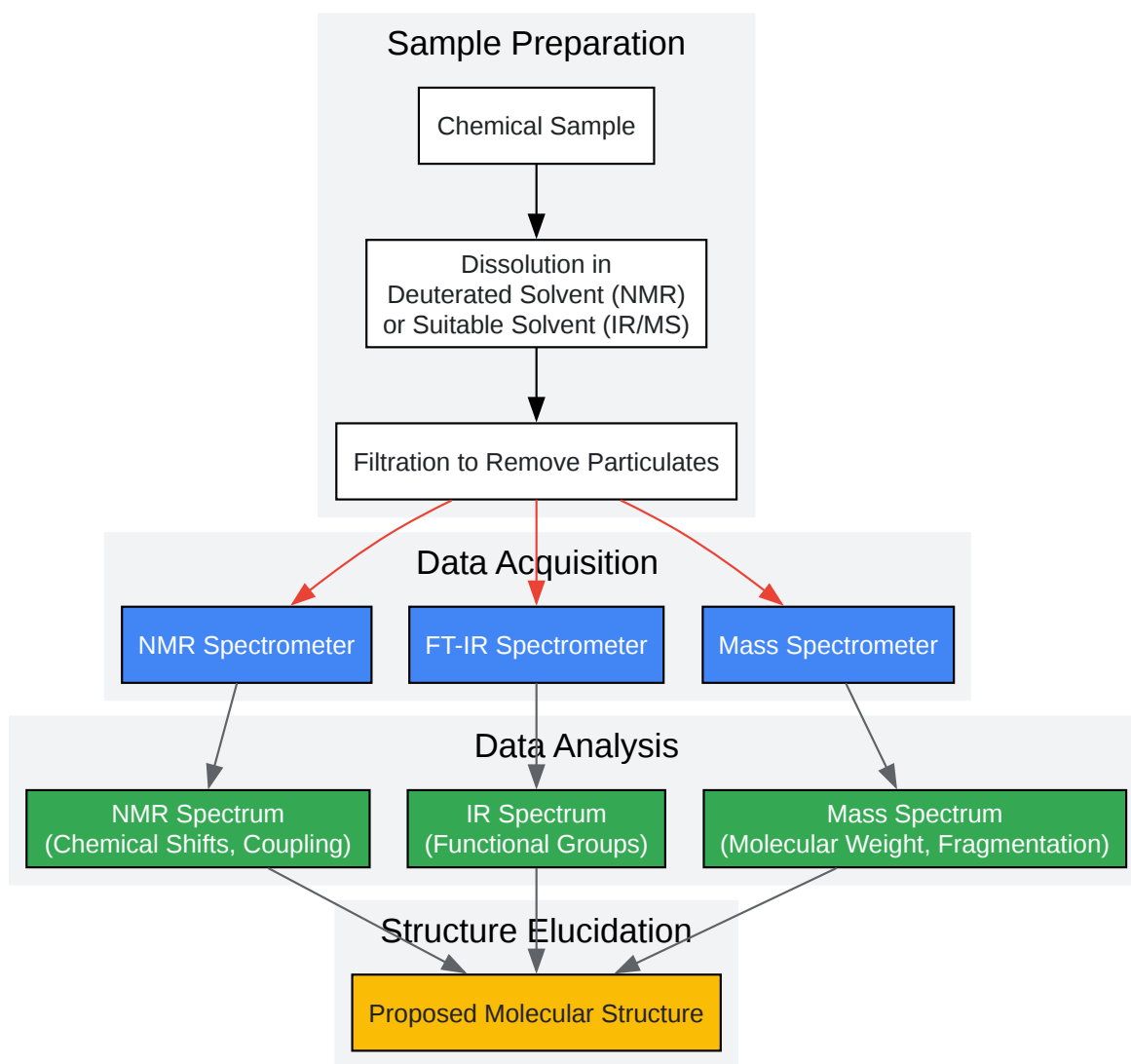
m/z	Relative Intensity (%)	Assignment
127	Data not found	[M] ⁺ (Molecular ion)
Other significant peaks not found		

Note: The top peak in the mass spectrum is reported to be at m/z 127.^[2] Detailed fragmentation data was not available in the search results.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and mass spectra for a solid organic compound like **2-chloro-3-methylpyridine**.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-25 mg of the sample for ^1H NMR or 50-100 mg for ^{13}C NMR.[5]
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[6][7] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[7]
- **Filtration and Transfer:** To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
- **Internal Standard:** If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.[5]
- **Data Acquisition:**
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune the probe for the nucleus of interest (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.[7]

Infrared (IR) Spectroscopy (Thin Solid Film Method)

- **Sample Preparation:** Place a small amount of the solid sample (around 50 mg) into a clean vial or test tube.[8]

- **Dissolution:** Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[8]
- **Film Deposition:** Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]
- **Data Acquisition:**
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire the background spectrum (of the clean salt plate, if necessary).
 - Acquire the sample spectrum.[8]
 - If the signal is too weak, add another drop of the solution to the plate and re-measure. If it is too strong, clean the plate and use a more dilute solution.[8]
- **Cleaning:** After analysis, clean the salt plates with a dry organic solvent like acetone and return them to a desiccator.[9]

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[10][11] The sample is vaporized in a vacuum.[10]
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion.[11][12]
- **Fragmentation:** The high energy of the ionization process causes the molecular ion to be in a high-energy state, often leading to its fragmentation into smaller, charged fragments and neutral species.[10]

- Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field into a mass analyzer. A magnetic field then deflects the ions based on their mass-to-charge (m/z) ratio.[11]
- Detection: A detector at the end of the analyzer records the abundance of ions at each m/z value. The most abundant ion is designated as the base peak with an intensity of 100%, and all other peaks are reported relative to it.[12]

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